7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes a chromeno-pyrrole core, a thiadiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the thiadiazole ring and the various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group or other reducible parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s properties may be exploited for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrrole derivatives, thiadiazole-containing molecules, and nitrophenyl-substituted compounds. Examples include:
- 7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17ClN4O5S |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
7-chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17ClN4O5S/c1-11(2)8-17-25-26-23(34-17)27-19(12-4-3-5-14(9-12)28(31)32)18-20(29)15-10-13(24)6-7-16(15)33-21(18)22(27)30/h3-7,9-11,19H,8H2,1-2H3 |
InChI Key |
JXEIGNVQVVRYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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